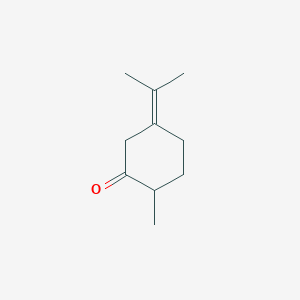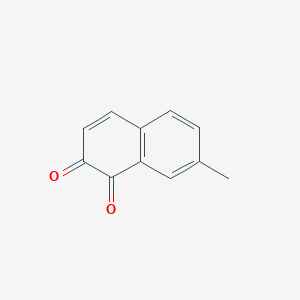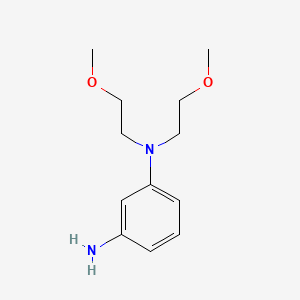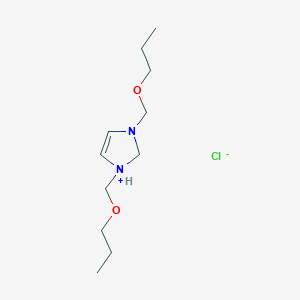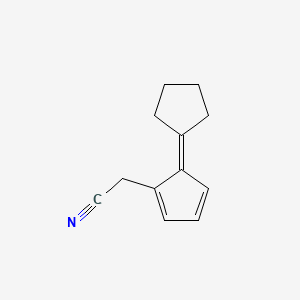
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile is an organic compound with a unique structure that includes a cyclopentylidene group fused to a cyclopenta-1,3-diene ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to form the cyclopentadiene ring system. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the desired yield and purity requirements .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with a simpler structure.
Cyclopentene: Another related compound with a single double bond in the ring.
Tetraphenylcyclopentadienone: A more complex derivative with phenyl groups attached to the cyclopentadiene ring.
Uniqueness
2-(5-Cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile is unique due to its specific combination of a cyclopentylidene group, a cyclopenta-1,3-diene ring, and an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications .
Properties
CAS No. |
113942-19-1 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(5-cyclopentylidenecyclopenta-1,3-dien-1-yl)acetonitrile |
InChI |
InChI=1S/C12H13N/c13-9-8-11-6-3-7-12(11)10-4-1-2-5-10/h3,6-7H,1-2,4-5,8H2 |
InChI Key |
BVCRDOJUFCDYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C=CC=C2CC#N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
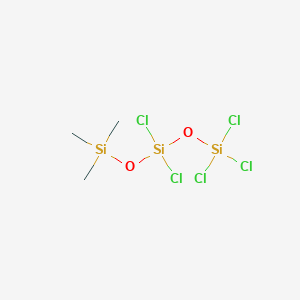
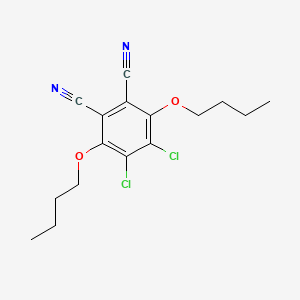
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
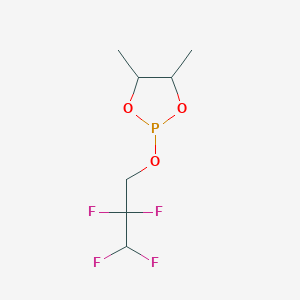
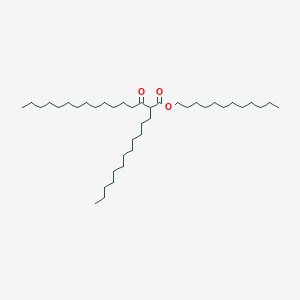
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)

